molecular formula C10H11F3O3S2 B14611241 2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate CAS No. 57728-81-1

2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate

Cat. No.: B14611241
CAS No.: 57728-81-1
M. Wt: 300.3 g/mol
InChI Key: BQWCGORLUWPMMF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,5-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The phenyl ring and its substituents can undergo reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced phenyl derivatives.

Scientific Research Applications

2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The methylsulfanyl group can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenyl trifluoromethanesulfonate
  • 4-Methylsulfanylphenyl trifluoromethanesulfonate
  • 2,5-Dimethylphenyl trifluoromethanesulfonate

Uniqueness

2,5-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is unique due to the combination of its substituents The presence of both methyl and methylsulfanyl groups on the phenyl ring, along with the trifluoromethanesulfonate group, imparts distinct chemical properties

Properties

CAS No.

57728-81-1

Molecular Formula

C10H11F3O3S2

Molecular Weight

300.3 g/mol

IUPAC Name

(2,5-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C10H11F3O3S2/c1-6-5-9(17-3)7(2)4-8(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3

InChI Key

BQWCGORLUWPMMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC)C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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